Fenoprofen sodium

説明

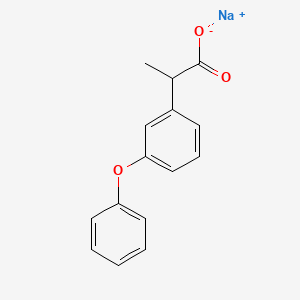

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;2-(3-phenoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3.Na/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKIYGXHDKTNFO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956173 |

Source

|

| Record name | Sodium 2-(3-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34691-31-1 |

Source

|

| Record name | Fenoprofen sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(3-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOPROFEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869607J16Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Comparison of Fenoprofen Calcium and Sodium Salts for Drug Development Professionals

Section 1: The Strategic Imperative of Salt Selection in NSAID Development

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. For nonsteroidal anti-inflammatory drugs (NSAIDs) like fenoprofen, which belongs to the Biopharmaceutical Classification System (BCS) Class II, this choice is particularly critical. BCS Class II compounds are characterized by high permeability but poor aqueous solubility, making dissolution the rate-limiting step for oral absorption[1].

The conversion of a free acid, such as fenoprofen, into a salt is a common and effective strategy to enhance its solubility and dissolution rate. However, the choice of the counterion—in this case, the divalent calcium (Ca²⁺) versus the monovalent sodium (Na⁺)—can have profound and divergent effects on the resulting salt's physicochemical properties, manufacturability, and ultimate bioavailability[2][3].

Causality in Counterion Choice:

-

Solubility and Dissolution: The primary driver for selecting a salt form for a BCS Class II drug is to improve its apparent solubility and intrinsic dissolution rate. Monovalent cations like sodium typically form salts that are more water-soluble than their divalent counterparts like calcium. This is attributed to the differences in the crystal lattice energy of the salt and the hydration energy of the individual ions[4]. A more soluble salt form is expected to generate a higher concentration of the drug in the gastrointestinal fluid, thereby creating a steeper concentration gradient to drive absorption.

-

Hygroscopicity and Stability: The counterion significantly influences the salt's propensity to absorb atmospheric moisture (hygroscopicity)[5]. While sodium salts often exhibit higher solubility, they can also be more hygroscopic, which may introduce challenges during manufacturing, such as powder flow issues, and can impact the chemical stability of the final drug product. Calcium salts are often less hygroscopic, offering potential advantages in terms of physical and chemical stability.

-

pH of the Saturated Solution (pHmax): The pH created at the solid-liquid interface during dissolution can impact the local environment and, consequently, the drug's stability and absorption. The choice of counterion will influence this microenvironmental pH[5].

This guide will delineate the necessary in vitro experiments to rigorously quantify these differences, enabling an informed selection of the optimal fenoprofen salt form for further development.

Section 2: Physicochemical Properties of Fenoprofen Salts

A comprehensive understanding of the fundamental physicochemical properties is the first step in comparing the two salt forms. While data for fenoprofen sodium is limited in the public domain, we can compile the known properties of fenoprofen and its calcium salt and establish the parameters that must be determined for the sodium salt.

| Property | Fenoprofen (Free Acid) | Fenoprofen Calcium Dihydrate | Fenoprofen Sodium Dihydrate |

| Molecular Formula | C₁₅H₁₄O₃[6] | C₃₀H₂₆CaO₆·2H₂O[7] | C₁₅H₁₃NaO₃ · 2H₂O[8] |

| Molecular Weight | 242.27 g/mol [6] | 558.65 g/mol [7] | 300.28 g/mol [8] |

| pKa (of free acid) | 4.5[7] | 4.5[7][9] | 4.5 (projected) |

| LogP (of free acid) | 3.1 - 3.52[10][11] | Not directly applicable | Not directly applicable |

| Aqueous Solubility | Insoluble in water[12] | "Slightly soluble" or "sparingly soluble" in aqueous buffers[7][9][13] | Expected to be higher than the calcium salt (To be determined) |

| Solubility in Organic Solvents | Soluble in ethanol and DMSO[12] | ~15 mg/mL in alcohol (95%) at 25°C; Soluble in DMSO[7][9][13] | To be determined |

| Melting Point | 168-171°C[10] | Not specified | To be determined |

| Hygroscopicity | Not specified | To be determined | To be determined (Potentially higher than calcium salt) |

Section 3: Core In Vitro Comparative Experiments

To definitively compare fenoprofen calcium and sodium salts, a series of well-controlled in vitro experiments are required. The following protocols are designed as self-validating systems, providing the critical data needed for an evidence-based decision.

Experiment 1: Comparative Dissolution Profile Analysis

Rationale: This is the most critical experiment for a BCS Class II compound. The dissolution rate directly influences the concentration of fenoprofen available for absorption. We will use the USP Apparatus 2 (paddle method), which is standard for oral solid dosage forms[12]. The experiment should be conducted in various biorelevant media to simulate the pH changes along the gastrointestinal tract.

Experimental Workflow Diagram:

Caption: Workflow for Comparative Dissolution Testing.

Detailed Protocol:

-

Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2, without pepsin), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0).

-

Apparatus Setup: Set up a USP Dissolution Apparatus 2 (Paddle). Add 900 mL of the selected medium to each vessel and allow it to equilibrate to 37 ± 0.5°C. Set the paddle speed to 50 RPM.

-

Sample Introduction: Accurately weigh an amount of fenoprofen calcium and fenoprofen sodium equivalent to the desired dose of fenoprofen free acid. Introduce the powder into separate vessels.

-

Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium. To maintain a constant volume, replace the withdrawn volume with fresh, pre-warmed medium.

-

Sample Preparation: Immediately filter the collected samples through a 0.45 µm syringe filter to stop the dissolution process.

-

Quantification: Analyze the concentration of dissolved fenoprofen in each sample using a validated HPLC-UV method (e.g., detection at 272 nm)[12].

-

Data Analysis: Plot the cumulative percentage of drug dissolved against time for both salts in each medium. Calculate the intrinsic dissolution rate and compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 suggests the profiles are similar.

Expected Outcome & Interpretation: It is hypothesized that the sodium salt will exhibit a significantly faster and more complete dissolution profile, particularly in the lower pH of SGF and FeSSIF, compared to the calcium salt. This would be a strong indicator of potentially improved bioavailability.

Experiment 2: Intestinal Permeability Assessment (Caco-2 Model)

Rationale: While fenoprofen is a high-permeability (BCS Class II) drug, it is crucial to confirm that the choice of salt form does not negatively impact its transport across the intestinal epithelium. The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability and assessing active efflux[14][15].

Experimental Workflow Diagram:

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Detailed Protocol:

-

Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 21-25 days to allow for differentiation into a polarized monolayer mimicking the intestinal epithelium[15].

-

Monolayer Integrity Verification: Before the experiment, confirm the integrity of the cell monolayer. Measure the Transepithelial Electrical Resistance (TEER). Additionally, perform a Lucifer Yellow rejection assay; high TEER values and low Lucifer Yellow transport indicate a tight, intact monolayer.

-

Transport Study (Apical to Basolateral - A→B):

-

Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, at pH 6.5) containing a known concentration of fenoprofen calcium or sodium.

-

Add this donor solution to the apical (upper) chamber of the Transwell™ insert.

-

Add fresh transport buffer (receiver solution) to the basolateral (lower) chamber.

-

-

Transport Study (Basolateral to Apical - B→A):

-

In a separate set of wells, perform the reverse transport study by adding the donor solution to the basolateral chamber and receiver solution to the apical chamber. This is essential for determining if fenoprofen is a substrate for efflux transporters like P-glycoprotein.

-

-

Incubation and Sampling: Incubate the plates at 37°C. At defined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

-

Quantification: Analyze the concentration of fenoprofen in the receiver samples using a sensitive analytical method like LC-MS/MS, which is necessary due to the expected low concentrations.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

-

Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is subject to active efflux.

-

Expected Outcome & Interpretation: As fenoprofen is a known high-permeability drug, both salts are expected to show high Papp values. The key is to confirm that there are no significant differences between the two. A similar Papp and ER for both salts would indicate that the counterion does not fundamentally alter the interaction of fenoprofen with the intestinal epithelium.

Experiment 3: Plasma Protein Binding Assessment

Rationale: Fenoprofen is highly bound to plasma proteins (over 99%)[6]. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and clearance[16]. It is important to verify if the different salt forms result in the same unbound fraction in plasma. Equilibrium dialysis is the gold standard method for this determination[16].

Detailed Protocol:

-

Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., with a molecular weight cut-off of 10 kDa).

-

Procedure:

-

In one chamber (the plasma chamber), place human plasma.

-

In the other chamber (the buffer chamber), place phosphate-buffered saline (PBS, pH 7.4).

-

Spike the plasma chamber with a known concentration of either fenoprofen calcium or fenoprofen sodium.

-

Seal the apparatus and incubate at 37°C on a shaking platform until equilibrium is reached (typically 4-24 hours).

-

-

Sampling and Analysis: After incubation, take samples from both the plasma chamber and the buffer chamber.

-

Quantification: Determine the concentration of fenoprofen in both chambers using LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.

-

Data Analysis: Calculate the fraction unbound (fu) using the formula:

-

fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

Expected Outcome & Interpretation: It is anticipated that the fraction unbound will be identical for both salt forms. Since the salt dissociates completely in solution, the fenoprofen anion is the species that binds to plasma proteins (primarily albumin). This experiment serves as a crucial verification step to ensure the salt form does not introduce any artifacts into this critical pharmacokinetic parameter.

Section 4: Synthesis and Strategic Decision-Making

The comprehensive data set generated from these three core experiments will provide a clear, evidence-based foundation for selecting the optimal fenoprofen salt form.

Decision Logic Pathway:

Sources

- 1. sciensage.info [sciensage.info]

- 2. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. 非诺洛芬 钠盐 二水合物 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. drugs.com [drugs.com]

- 10. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. fenoprofen [drugcentral.org]

- 12. jpionline.org [jpionline.org]

- 13. researchgate.net [researchgate.net]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioivt.com [bioivt.com]

Technical Guide: Fenoprofen Sodium Interaction with Cell Membrane Models

The following technical guide details the interaction of Fenoprofen Sodium with cell membrane models. It is designed for researchers investigating NSAID-induced membrane toxicity and drug delivery mechanisms.

Executive Summary

This guide delineates the physicochemical interactions between Fenoprofen Sodium (a propionic acid derivative NSAID) and phospholipid bilayers. Understanding these interactions is critical for two reasons:

-

Mechanism of Action: Membrane partitioning influences the drug's access to the cyclooxygenase (COX) hydrophobic channel.

-

Toxicity Profile: The "topical" phase of NSAID gastropathy is driven by the drug's ability to compromise the gastric mucosal barrier through direct lipid disruption.

Fenoprofen exhibits a pH-dependent interaction profile. At physiological pH (7.4), it acts as an amphiphilic anion, stabilizing the membrane surface. At gastric pH (< pKa ~4.5), it protonates to a neutral species, penetrating the hydrophobic core and inducing significant membrane disorder (fluidization).

Physicochemical & Mechanistic Basis[1]

The Amphiphilic Nature of Fenoprofen

Fenoprofen sodium is an amphiphile consisting of a hydrophobic diphenyl ether backbone and a hydrophilic carboxylate headgroup. Its interaction with cell membranes is governed by the Henderson-Hasselbalch equation :

-

State A (pH 7.4): Fenoprofen exists primarily as the ionized carboxylate (

). It partitions into the interfacial region of the bilayer, interacting electrostatically with the positively charged choline headgroups of phosphatidylcholine (PC) lipids. -

State B (pH < 4.5): The equilibrium shifts toward the protonated form (

). This neutral species is highly lipophilic, penetrating deep into the acyl chain region , disrupting van der Waals forces and increasing membrane fluidity.

Thermodynamic Impact (DSC Analysis)

Differential Scanning Calorimetry (DSC) is the gold standard for quantifying these interactions. Fenoprofen alters the gel-to-liquid crystalline phase transition (

| Parameter | Effect of Fenoprofen Sodium (pH 7.4) | Effect of Fenoprofen Acid (pH 3.0) | Mechanistic Implication |

| Slight decrease or negligible shift | Significant decrease ( | Destabilization of the gel phase. | |

| Minimal change | Broadening of the peak; decreased cooperativity | Disruption of acyl chain packing order. | |

| Membrane Fluidity | Stabilizing / Ordering effect | Fluidizing / Disordering effect | Increased permeability; loss of barrier function. |

Visualization of Interaction Mechanism

The following diagram illustrates the dual-mode interaction of Fenoprofen based on environmental pH.

Caption: Schematic of pH-dependent partitioning of Fenoprofen into lipid bilayers, leading to differential membrane effects.

Experimental Protocols

To validate these interactions in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize artifacts from solvent residues.

Preparation of Model Membranes (Liposomes)

Method: Thin-Film Hydration followed by Extrusion.

-

Lipid Selection: Dissolve DPPC (or DMPC) in Chloroform:Methanol (2:1 v/v) to a final concentration of 10 mM.

-

Drug Incorporation:

-

Co-solvation: Add Fenoprofen Sodium dissolved in methanol to the lipid mixture at desired molar ratios (e.g., Lipid:Drug 10:1, 5:1, 1:1).

-

Control: Prepare a pure lipid sample without drug.

-

-

Film Formation: Evaporate solvent under a stream of nitrogen gas (or rotary evaporator) at 45°C (above the

of DPPC, which is ~41°C) to form a thin, homogeneous film. -

Desiccation: Lyophilize or vacuum desiccate overnight to remove trace solvent.

-

Hydration: Hydrate the film with PBS (pH 7.4) or Citrate Buffer (pH 4.0) at 50°C. Vortex vigorously to form Multilamellar Vesicles (MLVs).

-

Sizing (Optional for DSC, Required for Leakage Assays): Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine the phase transition temperature (

-

Sample Loading: Load 500 µL of MLV suspension (typically 1-2 mg/mL lipid) into the sample cell. Load reference buffer into the reference cell.

-

Thermal History: Perform heating/cooling cycles (20°C to 60°C) at a scan rate of 1°C/min.

-

Note: Discard the first scan to eliminate thermal history effects.

-

-

Data Analysis:

-

Baseline subtract the buffer scan.

-

Integrate the endothermic peak to calculate

(kcal/mol). -

Identify the peak maximum as

. -

Calculate

(peak width at half height) to assess cooperativity.

-

FTIR Spectroscopy Workflow

Objective: Analyze molecular-level interactions (Headgroup vs. Tail).

-

Sample Prep: Prepare concentrated MLVs (20 mg/mL) in

buffer (to avoid -

Acquisition: Place sample between

windows. Collect spectra (4000–900 -

Key Spectral Bands to Monitor:

-

2850 & 2920 cm⁻¹ (

Stretching): Shift to higher frequency indicates increased gauche conformers (disorder/fluidity). -

1730 cm⁻¹ (

Ester): Broadening indicates drug interaction at the glycerol backbone interface. -

1230 cm⁻¹ (

): Shifts indicate electrostatic interaction with the headgroup.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow from thin-film hydration to biophysical characterization.

References

-

Lichtenberger, L. M., et al. (1995). "Non-steroidal anti-inflammatory drugs (NSAIDs) associate with zwitterionic phospholipids: Insight into the mechanism and reversal of NSAID-induced gastrointestinal injury."[1] Nature Medicine. Link

-

Manrique-Moreno, M., et al. (2009). "The membrane-activity of Ibuprofen, Diclofenac, and Naproxen: a physico-chemical study with lecithin phospholipids." Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

-

Lucio, M., et al. (2010). "Molecular interaction of nonsteroidal anti-inflammatory drugs with DPPC monolayers: a calorimetric and spectroscopic study." Biophysical Chemistry. Link

-

Kyrikou, I., et al. (2004). "Interactions of NSAIDs with membranes: A molecular dynamics simulation study." Journal of Medicinal Chemistry. Link

-

Nunes, C., et al. (2011). "NSAIDs interactions with membranes: a biophysical approach." Langmuir. Link

Sources

Technical Deep Dive: Fenoprofen Modulation of Macrophage Cytokine Profiles

Executive Summary

Fenoprofen (Nalfon) is often categorized strictly as a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. However, its pharmacodynamics in macrophage biology extend beyond simple cyclooxygenase (COX) inhibition. This technical guide analyzes the dual-signaling modality of Fenoprofen: 1) The canonical inhibition of COX-1/COX-2 resulting in suppressed prostaglandin E2 (PGE2) synthesis, and 2) The non-canonical partial agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPAR

This guide details the downstream effects of these mechanisms on cytokine production (TNF-

Mechanisms of Action: The Dual-Signal Hypothesis

To accurately model Fenoprofen’s effects, researchers must account for two distinct pathways that converge to modulate inflammatory gene transcription.

Canonical Pathway: COX Inhibition & The PGE2 Paradox

Fenoprofen is a non-selective COX inhibitor. In macrophages, the inhibition of COX-2 prevents the conversion of arachidonic acid to PGH2, and subsequently to PGE2.

-

Mechanism: Competitive inhibition of the COX active site.

-

The PGE2 Paradox: PGE2 is traditionally viewed as pro-inflammatory; however, in macrophages, PGE2 signals via EP2/EP4 receptors to elevate cAMP, which inhibits TNF-

and IL-1 -

Net Effect: Acute Fenoprofen treatment removes this PGE2 "brake," potentially enhancing TNF-

production in specific contexts (e.g., "rebound effect"). However, in the presence of strong inflammatory stimuli (LPS), the net reduction in NF-

Non-Canonical Pathway: PPAR Partial Agonism

Unlike Aspirin, Fenoprofen (and structurally related Ibuprofen) binds to the Ligand Binding Pocket (LBP) of PPAR

-

Binding Mode: Fenoprofen acts as a partial agonist . It stabilizes the receptor differently than full agonists (e.g., Rosiglitazone), inducing a conformation that recruits a distinct set of co-repressors.

-

Transrepression: Activated PPAR

interferes with NF-

Biased Signaling (ERK1/2)

Recent data suggests Fenoprofen Calcium acts as a positive allosteric modulator (PAM) for melanocortin receptors (MC3-5R), selectively triggering the ERK1/2 cascade without inducing cAMP accumulation.[1] This biased signaling provides a unique immunomodulatory profile compared to other propionic acid derivatives.

Visualization of Signaling Pathways

The following diagram illustrates the convergence of COX inhibition and PPAR

Caption: Fenoprofen exerts a dual-brake effect: 1) Direct COX inhibition (red line) and 2) PPAR-gamma mediated transrepression of NF-kB (green line).

Experimental Protocol: Assessing Cytokine Modulation[2][3][4][5]

This protocol is designed for RAW 264.7 murine macrophages but is adaptable to THP-1 (human) cells with PMA differentiation.

Reagents & Preparation

-

Vehicle: DMSO (Final concentration < 0.1% to avoid cytotoxicity).

-

Fenoprofen Calcium: Dissolve to 100 mM stock in DMSO.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

Step-by-Step Methodology

Step 1: Cell Seeding

-

Seed RAW 264.7 cells at

cells/well in 6-well plates. -

Incubate for 24 hours at 37°C, 5% CO2 in DMEM + 10% FBS.

Step 2: Pre-Treatment (Critical for Mechanism)

-

Replace media with serum-reduced media (1% FBS) to minimize protein binding of Fenoprofen.

-

Treat cells with Fenoprofen at varying concentrations: 10

M, 50 -

Include Vehicle Control (DMSO only) and Positive Control (Dexamethasone 1

M). -

Incubation Time: 1 hour prior to LPS stimulation. This allows PPAR

translocation and COX active site saturation.

Step 3: Stimulation

-

Add LPS to a final concentration of 100 ng/mL .

-

Incubate for:

-

4-6 Hours: For mRNA analysis (RT-qPCR).

-

18-24 Hours: For protein analysis (ELISA).

-

Step 4: Data Collection

-

Supernatant: Harvest for ELISA (TNF-

, IL-6, PGE2). Centrifuge at 1000xg for 5 min to remove debris. -

Cell Lysate: Extract RNA using TRIzol or column-based kits for qPCR.

Validating the System (Quality Control)

To ensure the observed effects are due to specific modulation and not toxicity:

-

MTT/CCK-8 Assay: Must be performed in parallel to confirm cell viability >90% at the highest Fenoprofen concentration (100

M). -

PGE2 Readout: Successful COX inhibition should result in >80% reduction in PGE2 levels in the supernatant. If PGE2 is not suppressed, the drug is degraded or the dose is insufficient.

Data Synthesis: Comparative Potency

The following table summarizes the inhibitory profiles of Fenoprofen compared to other common NSAIDs used in macrophage research. Note the distinction between COX selectivity and PPAR activity.

| Compound | COX-1 IC50 ( | COX-2 IC50 ( | PPAR | Primary Macrophage Effect |

| Fenoprofen | ~20 | ~60 | Partial Agonist | Dual inhibition of PGE2 & Cytokines |

| Ibuprofen | ~12 | ~80 | Partial Agonist | Similar to Fenoprofen; weaker COX-1 inhibition |

| Indomethacin | 0.1 | 0.5 | Partial Agonist | Potent COX inhibition; strong "Rebound" risk |

| Celecoxib | >100 | 0.04 | Inactive | Selective COX-2; minimal PPAR effect |

Note: IC50 values are approximate and dependent on the specific assay conditions (whole blood vs. purified enzyme).

Clinical & Translational Implications

The "Cytokine Storm" Context

Fenoprofen’s ability to dampen IL-6 and TNF-

Limitations

-

Protein Binding: Fenoprofen is highly protein-bound (>99%). In vitro assays with high FBS (10%) may mask its potency. Serum-reduced conditions are recommended for mechanistic studies.

-

Renal Toxicity: Chronic high-dose usage in animal models has shown renal papillary necrosis, likely due to combined COX-1/2 inhibition in the kidney.

References

-

Mechanism of Action (PPAR

): -

Fenoprofen Pharmacology

- Fenoprofen Calcium: A Review of its Pharmacological Properties and Therapeutic Efficacy.

-

Macrophage COX Inhibition & Cytokine Rebound

-

Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo.[4] (Demonstrates the "Rebound" effect).

-

-

Biased Signaling (ERK1/2)

-

General NSAID Effects on NF-

B:-

Nonsteroidal anti-inflammatory drugs differ in their ability to suppress NF-kappaB activation.[5] (2004).

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]

- 4. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Fenoprofen Sodium in Neuroinflammatory Modulation

Part 1: Executive Summary

Fenoprofen sodium (N-(2,6-dichlorophenyl)anthranilic acid analog, propionic acid class) is widely recognized for its analgesic and anti-inflammatory efficacy in peripheral tissues. However, its potential role in neuroinflammation represents a critical frontier in treating neurodegenerative pathologies such as Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).[1]

This guide delineates the mechanistic rationale for repurposing fenoprofen as a neuroprotective agent.[1] Unlike selective COX-2 inhibitors, fenoprofen exhibits a dual-action mechanism :

-

Canonical: Non-selective inhibition of Cyclooxygenase (COX-1 and COX-2), reducing prostaglandin E2 (PGE2) synthesis.[1]

-

Non-Canonical: Agonism of Peroxisome Proliferator-Activated Receptor gamma (PPAR

), facilitating the transrepression of nuclear factor-kappa B (NF-

This duality offers a unique advantage: simultaneous suppression of the enzymatic production of inflammatory mediators and the transcriptional downregulation of pro-inflammatory genes in microglia.

Part 2: Mechanistic Foundations

The Dual-Target Signaling Architecture

To effectively deploy fenoprofen in neuroinflammatory models, one must understand the crosstalk between the Arachidonic Acid (AA) cascade and nuclear receptor signaling.

-

The COX Axis: In activated microglia, COX-2 is upregulated, converting AA to PGG2/PGH2, which are isomerized to PGE2. PGE2 binds EP2/EP4 receptors on neurons, inducing excitotoxicity and synaptic loss.[1] Fenoprofen intercepts this by blocking the hydrophobic channel of the COX enzyme.

-

The PPAR

Axis: Fenoprofen acts as a ligand for PPAR

Visualization of Signaling Pathways

The following diagram illustrates the convergence of these two pathways and the intervention points of fenoprofen.

Caption: Figure 1.[1] Dual mechanistic action of fenoprofen.[1] Red lines indicate inhibition; green lines indicate activation.[1] Note the simultaneous blockade of PGE2 synthesis and NF-

Part 3: Comparative Pharmacologic Profile[1]

To justify the selection of fenoprofen over other NSAIDs, we must evaluate its quantitative parameters. While ibuprofen is the gold standard for comparison, fenoprofen offers distinct physicochemical properties.[1]

Table 1: Comparative Neuro-Pharmacology of Propionic Acid Derivatives

| Parameter | Fenoprofen | Ibuprofen | Naproxen | Clinical Implication |

| COX-1 IC50 | ~20 | ~12 | ~10 | Fenoprofen is slightly less potent against COX-1, potentially sparing some homeostatic function.[1][2] |

| COX-2 IC50 | ~45 | ~30 | ~80 | Moderate potency requires sustained dosing for chronic neuroinflammation.[1][2] |

| PPAR | Moderate Agonist | Weak/Moderate Agonist | Weak Agonist | Fenoprofen's stronger PPAR |

| Protein Binding | >99% | >99% | >99% | Critical Challenge: High albumin binding limits the free fraction available to cross the BBB.[1][2] |

| LogP (Lipophilicity) | 3.1 | 3.5 | 3.2 | High lipophilicity facilitates BBB transport of the free fraction.[1][2] |

| A | Potential (Class Effect) | Proven (Rho Inhibition) | Weak/Null | Structural homology suggests fenoprofen may modulate |

Part 4: Experimental Framework

This section details self-validating protocols to assess fenoprofen’s efficacy. These workflows are designed to test causality (is the effect due to COX or PPAR?) and translatability .

In Vitro Validation: BV-2 Microglial Activation Assay

Objective: Quantify the reduction in neuroinflammatory markers (NO, TNF-

Protocol:

-

Cell Culture: Maintain BV-2 murine microglia in DMEM + 10% FBS + 1% Pen/Strep.[1]

-

Seeding: Plate

cells/well in 24-well plates. Allow adherence for 24h. -

Pre-treatment (Drug Phase):

-

Stimulation: Add LPS (Lipopolysaccharide, E. coli 055:B5) at 100 ng/mL.[1]

-

Incubation: 24 hours at 37°C, 5% CO2.

-

Readouts:

Validation Criteria: Fenoprofen must reduce NO/cytokines in Group B. If Group C (Antagonist) restores inflammation, the PPAR

In Vivo Proof of Concept: Tg2576 Mouse Model

Objective: Assess BBB penetration and reduction of amyloid pathology.

Protocol:

-

Model: Tg2576 mice (overexpressing human APP with Swedish mutation), aged 10 months (onset of plaque deposition).[1]

-

Dosing Regimen:

-

Tissue Processing:

-

Key Endpoints:

Experimental Workflow Diagram

Caption: Figure 2. Integrated workflow for validating fenoprofen's neuroprotective efficacy. The transition from in vitro to in vivo is gated by a 50% efficacy threshold in cytokine reduction.

Part 5: Challenges and Reformulation Strategies

While fenoprofen holds promise, three specific challenges must be addressed in development:

-

Blood-Brain Barrier (BBB) Permeability:

-

Problem: 99% protein binding means only 1% of the drug is free to cross the BBB via passive diffusion.

-

Solution: Development of lipid-nanoparticle (LNP) carriers or transferrin-conjugated liposomes to enhance transcytosis.[1]

-

-

Gastrointestinal (GI) Toxicity:

-

Cardiovascular Safety:

-

Problem: Long-term COX-2 inhibition can alter the prostacyclin/thromboxane balance.[1]

-

Solution: Dose titration to the "lowest effective dose" for PPAR

activation, which may be lower than the analgesic dose.

-

References

-

Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Source: Frontiers in Pharmacology.[1] URL:[Link]

-

Anti-Inflamm

-Amyloid Processing and Deposition in an Animal Model of Alzheimer's Disease. Source: Journal of Neuroscience (via NCBI).[1] URL:[Link] -

NF-

B Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Source: MDPI (Biomedicines).[1] URL:[Link][1] -

Fenoprofen - PubChem Compound Summary. Source: National Library of Medicine.[1] URL:[Link][1]

-

Transport Rankings of Non-Steroidal Antiinflammatory Drugs across Blood-Brain Barrier In Vitro Models. Source: PLOS ONE (via NCBI).[1] URL:[Link][1]

-

Microglia induce motor neuron de

B pathway in amyotrophic lateral sclerosis. Source:[1] Neuron (via NCBI).[1] URL:[Link]

Sources

- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Transport Rankings of Non-Steroidal Antiinflammatory Drugs across Blood-Brain Barrier In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genipin Inhibits LPS-Induced Inflammatory Response in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonsteroidal anti-inflammatory drugs can lower amyloidogenic Abeta42 by inhibiting Rho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Drug Therapy Alters β-Amyloid Processing and Deposition in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

High-Sensitivity Quantitation of Fenoprofen in Murine Tissue Matrices via UHPLC-MS/MS (ESI-)

Abstract

This application note details a robust, self-validating protocol for the bioanalysis of Fenoprofen (FEN) in complex tissue matrices (Liver, Kidney, Brain) using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Unlike plasma analysis, tissue quantification requires rigorous handling of lipid interferences and protein binding. This guide emphasizes a Liquid-Liquid Extraction (LLE) workflow optimized for acidic non-steroidal anti-inflammatory drugs (NSAIDs) to minimize ion suppression and maximize column longevity.

Introduction & Scientific Rationale

Fenoprofen is a propionic acid derivative NSAID used for pain and arthritis management. While plasma pharmacokinetics (PK) are well-documented, tissue distribution studies are critical for understanding organ-specific toxicity, particularly renal papillary necrosis and hepatotoxicity associated with NSAID accumulation.

The Physicochemical Challenge

-

Acidity: With a

of ~4.5, Fenoprofen exists as an anion at physiological pH. Effective extraction requires acidification to protonate the molecule ( -

Metabolic Instability: Fenoprofen forms acyl glucuronides in the liver. These metabolites are labile and can hydrolyze back to the parent drug during sample preparation if high pH or high temperature is employed, leading to overestimation of the parent compound.

-

Matrix Complexity: Liver and kidney tissues contain high concentrations of phospholipids (glycerophosphocholines) that co-elute with hydrophobic drugs, causing significant signal suppression in Electrospray Ionization (ESI).

Experimental Workflow

Chemicals and Reagents

-

Analyte: Fenoprofen Calcium (Sigma-Aldrich).

-

Internal Standard (IS): Fenoprofen-d3 (IsoSciences) or Ibuprofen-d3 (Surrogate).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Hexane.

-

Additives: Formic Acid (FA), Ammonium Acetate.

Sample Preparation Protocol

Rationale: We utilize Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). PPT leaves significant phospholipids in the supernatant, which accumulate on the UHPLC column. LLE provides a cleaner extract for tissue homogenates.

Step-by-Step Procedure:

-

Tissue Homogenization:

-

Weigh 100 mg of frozen tissue.

-

Add 400 µL of ice-cold Phosphate Buffered Saline (PBS, pH 7.4).

-

Homogenize using a bead beater (e.g., Precellys) at 6000 rpm for 30s. Keep samples on ice to prevent glucuronide hydrolysis.

-

-

Spiking & Acidification:

-

Transfer 100 µL of homogenate to a clean glass tube.

-

Add 10 µL of Internal Standard solution (1 µg/mL in 50% MeOH).

-

Critical Step: Add 10 µL of 1M Formic Acid. Target pH < 3.0 to ensure Fenoprofen is in non-ionized form.

-

-

Liquid-Liquid Extraction:

-

Add 600 µL of Extraction Solvent (Ethyl Acetate:Hexane, 80:20 v/v). Hexane is added to reduce the extraction of very polar matrix components.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Evaporation & Reconstitution:

-

Transfer 500 µL of the upper organic layer to a clean plate/tube.

-

Evaporate to dryness under Nitrogen stream at 35°C.

-

Reconstitute in 100 µL of Mobile Phase (50:50 Water:ACN).

-

Vortex and centrifuge (2 min) before injection.

-

Workflow Visualization

Figure 1: Optimized Liquid-Liquid Extraction workflow for acidic NSAIDs in tissue.

Instrumental Analysis

UHPLC Conditions

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH).

-

Mobile Phase B: Acetonitrile.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 30 | Initial Hold |

| 0.50 | 30 | Start Gradient |

| 3.00 | 90 | Elution of Fenoprofen |

| 4.00 | 90 | Wash (Lipid removal) |

| 4.10 | 30 | Re-equilibration |

| 5.50 | 30 | End of Run |

MS/MS Parameters[2]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

-

Rationale: Fenoprofen contains a carboxylic acid group which readily deprotonates (

), offering superior sensitivity over positive mode. -

Source Temp: 450°C (High temp required for efficient desolvation at 0.4 mL/min).

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

|---|---|---|---|---|---|

| Fenoprofen | 241.1 | 197.1 | 25 | 15 | Quantifier (Loss of CO2) |

| Fenoprofen | 241.1 | 93.0 | 25 | 30 | Qualifier (Phenol ring) |

| Fenoprofen-d3 | 244.1 | 200.1 | 25 | 15 | Internal Standard |

Fragmentation Logic

Figure 2: MS/MS fragmentation pathway of Fenoprofen in negative ESI mode.

Method Validation & Quality Control

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be validated against FDA/EMA Bioanalytical Guidelines.

Linearity and Sensitivity

-

Range: 10 ng/g to 5000 ng/g in tissue.

-

Weighting:

linear regression. -

LLOQ: Expected signal-to-noise (S/N) > 10:1 at 10 ng/g.

Matrix Effect Assessment (Critical for Tissue)

Tissue extracts often suppress ionization. Calculate the Matrix Factor (MF):

-

Acceptance: Normalized MF (IS corrected) should be between 0.85 and 1.15.

-

Troubleshooting: If suppression is high (< 0.8), switch to Solid Phase Extraction (SPE) using mixed-mode anion exchange (MAX) cartridges to strictly isolate the acidic analyte.

Stability[3]

-

Benchtop Stability: 4 hours at room temperature (monitor for glucuronide back-conversion).

-

Freeze-Thaw: 3 cycles at -80°C.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Sutton, J., et al. (2020). Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study.[2][3] Biomedical Chromatography, 34(1).[2] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3342, Fenoprofen.[4] Retrieved from [Link]

-

Ricci, M., et al. (2019).[5] A Novel UHPLC-MS/MS Method for the Quantification of Opioids in Different Human Tissues. (Demonstrates tissue extraction principles applicable to small molecules). Molecules, 24(19). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fenoprofen - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Application Note: Formulation & Evaluation of Fenoprofen Sodium Emulgel for Topical Delivery

Abstract & Introduction

Fenoprofen Sodium (FEN-Na) is a potent non-steroidal anti-inflammatory drug (NSAID) used for rheumatoid arthritis and osteoarthritis. While effective orally, it is associated with significant gastrointestinal (GI) adverse events, including ulceration and bleeding. Topical delivery offers a targeted alternative, bypassing first-pass metabolism and minimizing systemic toxicity.

However, formulating FEN-Na for topical delivery presents a distinct physicochemical paradox:

-

Hydrophilicity: As a sodium salt, FEN-Na is highly water-soluble, making it difficult to partition into the lipophilic Stratum Corneum (SC).

-

Barrier Function: The SC limits the permeation of ionized species.

The Solution: This guide details the formulation of a Microemulsion-Based Hydrogel (Emulgel) . This system utilizes a thermodynamically stable microemulsion to enhance skin permeation via surfactant-induced SC disruption and hydration, while a hydrogel matrix ensures appropriate viscosity for topical application.

Pre-Formulation Characterization

Before formulation, the physicochemical properties of the API must be mapped to the delivery system requirements.

Table 1: Physicochemical Profile of Fenoprofen Sodium

| Property | Value / Characteristic | Implication for Formulation |

| Molecular Weight | ~264.27 g/mol | Low MW favors permeation (<500 Da rule). |

| Physical State | Crystalline Powder | Requires dissolution in aqueous phase or surfactant mix. |

| Solubility | Soluble in water; Soluble in Ethanol | High water solubility requires an oil/surfactant system to drive skin partitioning. |

| pKa | ~4.5 (Acid form) | At physiological pH (7.4), it exists as an anion. Formulation pH should be adjusted to ~5.5-6.0 to balance skin compatibility and ionization. |

| Log P | ~3.1 (Acid form) | The salt form has a much lower LogP. The vehicle must artificially increase the apparent partition coefficient. |

Mechanism of Action (Visualization)

The Emulgel system functions by creating a "bridge" across the lipophilic skin barrier. The surfactant/co-surfactant mixture (Smix) reduces interfacial tension, allowing the hydrophilic drug (dissolved in the aqueous phase) to be carried through the lipid bilayers of the skin.

Figure 1: Mechanism of Fenoprofen Sodium delivery via Emulgel. The microemulsion phase enhances partitioning, while the gel provides residence time.

Experimental Protocols

Protocol A: Preparation of Fenoprofen Sodium Microemulsion

Objective: Create a thermodynamically stable, clear, isotropic system. Method: Water Titration Method (Pseudoternary Phase Diagram).

Reagents:

-

Oil Phase: Isopropyl Myristate (IPM) – Chosen for high fluidity and permeation enhancement.

-

Surfactant: Tween 80 – Non-ionic, low irritation.

-

Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether) – Critical solubilizer and permeation enhancer.

-

Aqueous Phase: Distilled Water.[1]

Step-by-Step Procedure:

-

Smix Preparation: Mix Tween 80 and Transcutol P in a 2:1 weight ratio . Vortex for 2 minutes until homogenous.

-

Oil Addition: Add Isopropyl Myristate (IPM) to the Smix in varying ratios (e.g., 1:9 to 9:1) to determine the monophasic region (optional for optimization, or use fixed 10% Oil / 50% Smix ratio).

-

Drug Loading: Dissolve Fenoprofen Sodium (2% w/w final conc) into the calculated amount of the Aqueous Phase.

-

Titration: Slowly add the Drug-Aqueous solution to the Oil/Smix mixture under continuous magnetic stirring at room temperature.

-

Endpoint: Continue stirring until a transparent, clear liquid is obtained. If the solution turns milky (macroemulsion), the surfactant concentration is too low.

Protocol B: Formulation of the Emulgel

Objective: Thicken the microemulsion for topical application.

Reagents:

-

Carbopol 934 (1% w/w)

-

Triethanolamine (TEA)

-

Methylparaben (Preservative)

Step-by-Step Procedure:

-

Gel Base: Disperse Carbopol 934 in distilled water. Allow to swell for 24 hours to ensure complete hydration.

-

Mixing: Slowly add the Microemulsion (from Protocol A) to the Gel Base in a 1:1 ratio under mechanical stirring (500 RPM). Avoid introducing air bubbles.[2][3]

-

Neutralization: Add Triethanolamine (TEA) dropwise.

-

Critical Step: TEA neutralizes the acidic carboxyl groups of Carbopol, causing the polymer chains to uncoil and the viscosity to increase drastically.

-

-

pH Check: Verify final pH is between 5.5 – 6.5 . Adjust with TEA or dilute HCl if necessary.

Protocol C: In Vitro Permeation Study (Franz Diffusion Cell)

Scientific Integrity: This is the gold standard for validating topical efficacy.

Equipment: Vertical Franz Diffusion Cell (e.g., PermeGear). Membrane: Strat-M® Synthetic Membrane (Millipore) or excised Rat Skin (shaved abdominal).

Workflow Visualization:

Figure 2: Step-by-step workflow for Franz Diffusion Cell validation.[4][5]

Detailed Procedure:

-

Receptor Chamber: Fill with Phosphate Buffered Saline (PBS) pH 7.4.

-

Expert Tip: Ensure no air bubbles exist directly under the membrane; this blocks diffusion.[3]

-

-

Temperature: Maintain jacket temperature at 37°C (to achieve 32°C skin surface temp).

-

Equilibration: Allow membrane to equilibrate with receptor media for 30 minutes.

-

Application: Apply 1.0 g of Fenoprofen Emulgel to the donor compartment. Occlude with Parafilm to prevent evaporation.[3]

-

Sampling: Withdraw 1.0 mL aliquots at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. Immediately replace with fresh warm PBS to maintain sink conditions.

-

Analysis: Analyze samples via UV-Vis Spectrophotometry (272 nm) or HPLC.

Calculations:

-

Cumulative Amount Permeated (

): Plot -

Steady State Flux (

): Slope of the linear portion of the curve.[6] -

Enhancement Ratio (

):

Troubleshooting & Optimization

-

Phase Separation: If the emulgel separates upon centrifugation (3000 RPM, 30 min), increase the Smix ratio or switch to a higher HLB surfactant.

-

Precipitation of Drug: Fenoprofen Sodium may precipitate if the pH drops below 4.5. Ensure the final formulation pH remains > 5.0.

-

Low Permeation: If flux is low, increase the concentration of Transcutol P (up to 20%) or add 5% Oleic acid to the oil phase as a specific penetration enhancer.

References

-

Formulation of Microemulsion-Based Gels for Enhanced Topical Administration of Nonsteroidal Anti-Inflammatory Drugs. Langmuir (ACS Publications). Available at: [Link]

-

Fenoprofen Sodium Compound Summary. PubChem (National Library of Medicine). Available at: [Link]

-

Topical Delivery of Fenoprofen Calcium via Elastic Nano-vesicular Spanlastics. Asian Journal of Biology / PubMed. Available at: [Link]

Sources

- 1. Preparation and evaluation of microemulsion formulations of naproxen for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]

- 3. alterlab.co.id [alterlab.co.id]

- 4. Fenoprofen [drugfuture.com]

- 5. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

in vitro assessment of fenoprofen anti-inflammatory activity

Application Note: In Vitro Assessment of Fenoprofen Anti-Inflammatory Activity

Abstract

This application note provides a comprehensive technical guide for the in vitro assessment of Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. Unlike generic protocols, this guide focuses on the mechanistic validation of Fenoprofen’s dual cyclooxygenase (COX) inhibition and its downstream effects on cellular inflammatory mediators. We detail two primary workflows: (1) a cell-free enzymatic assay to determine COX-1/COX-2 selectivity, and (2) a functional cellular model using LPS-stimulated RAW 264.7 macrophages to quantify Nitric Oxide (NO) and Prostaglandin E2 (PGE2) suppression. These protocols are designed to ensure high reproducibility and distinguish true anti-inflammatory efficacy from off-target cytotoxicity.

Introduction & Mechanistic Rationale

Fenoprofen (calcium salt) is a potent analgesic and anti-inflammatory agent.[1] Its primary mechanism of action is the reversible inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2)—the precursor to pro-inflammatory prostanoids.

-

Target: COX-1 (constitutive) and COX-2 (inducible).[2]

-

Relevance: While COX-2 inhibition drives therapeutic efficacy, COX-1 inhibition correlates with gastrointestinal side effects. Accurately profiling the IC50 ratio (COX-2/COX-1) is critical for drug development.

-

Cellular Context: In macrophages, Fenoprofen modulates the NF-κB signaling cascade, reducing the expression of iNOS and COX-2, thereby limiting the "cytokine storm" associated with acute inflammation.

Pathway Visualization: The Arachidonic Acid Cascade

The following diagram illustrates the specific intervention point of Fenoprofen within the inflammatory cascade.

Caption: Fenoprofen blocks the conversion of Arachidonic Acid by inhibiting both COX-1 and COX-2 isoforms.[2][3][4][5][6][7][8][9][10][11][12][13]

Experimental Design Strategy

To rigorously assess Fenoprofen, a multi-tier approach is required:

-

Biochemical Potency (Tier 1): Direct enzymatic inhibition using purified COX enzymes. This eliminates cellular variables (permeability, metabolism) to yield intrinsic

values. -

Cellular Efficacy (Tier 2): Functional suppression of inflammatory mediators in a living system (RAW 264.7 cells).[7][14] This accounts for drug uptake and intracellular stability.

-

Safety Control: Parallel cytotoxicity assessment (MTT/CCK-8) is mandatory to ensure that reduced inflammation is not a result of cell death.

Protocol 1: Enzymatic COX-1/COX-2 Inhibition Assay

Objective: Determine the

Materials

-

Enzymes: Ovine COX-1 and Human Recombinant COX-2.

-

Substrate: Arachidonic Acid (10 mM stock in ethanol).

-

Cofactor Mix: Hematin (1 µM), L-Epinephrine (2 mM), Glutathione.

-

Detection: Colorimetric COX Inhibitor Screening Kit (e.g., TMPD oxidation or PGF2α ELISA).

-

Vehicle: DMSO (Final concentration < 2%).

Step-by-Step Methodology

-

Preparation:

-

Dissolve Fenoprofen Calcium in DMSO to create a 10 mM stock.

-

Prepare serial dilutions (0.01 µM to 100 µM) in Assay Buffer (100 mM Tris-HCl, pH 8.0).

-

-

Enzyme Incubation:

-

In a 96-well plate, add 150 µL Assay Buffer and 10 µL Hematin .

-

Add 10 µL Enzyme Solution (COX-1 in Row A-D, COX-2 in Row E-H).

-

Add 10 µL Fenoprofen dilution (or DMSO control).

-

Critical Step: Incubate for 10 minutes at 25°C . This allows the inhibitor to bind the active site before competition with the substrate begins.

-

-

Reaction Initiation:

-

Add 10 µL Arachidonic Acid to all wells.

-

Immediately add TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) solution.

-

-

Measurement:

-

COX activity oxidizes TMPD, causing a color change.

-

Measure absorbance at 590 nm kinetically for 5 minutes.

-

-

Data Analysis:

-

Calculate the slope of the linear portion of the curve (velocity).

-

% Inhibition =

.

-

Protocol 2: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Quantify the reduction of LPS-induced Nitric Oxide (NO) and PGE2.[7][13]

Cell Culture Model

-

Cell Line: RAW 264.7 (Murine Macrophages).[4][5][7][10][12][13][14][15]

-

Media: DMEM + 10% FBS + 1% Pen/Strep.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli 0111:B4.

Workflow Visualization

Caption: Experimental workflow for assessing anti-inflammatory activity in macrophages.

Detailed Protocol

-

Seeding:

-

Seed RAW 264.7 cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment.

-

-

Drug Treatment:

-

Replace media with fresh DMEM containing Fenoprofen (1, 10, 50, 100 µM).

-

Include Vehicle Control (DMSO < 0.1%) and Positive Control (e.g., Dexamethasone 1 µM or Indomethacin 10 µM).

-

Incubate for 1 hour prior to stimulation.

-

-

LPS Stimulation:

-

Add LPS (Final concentration: 1 µg/mL) to all wells except the "Basal Control."

-

Incubate for 18–24 hours at 37°C, 5% CO2.

-

-

NO Quantification (Griess Assay):

-

Transfer 100 µL of culture supernatant to a new plate.

-

Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Incubate 10 mins in dark. Measure Absorbance at 540 nm .

-

Quantification: Compare against a Sodium Nitrite standard curve (0–100 µM).

-

-

PGE2 Quantification (ELISA):

-

Use remaining supernatant with a competitive PGE2 ELISA kit. Follow manufacturer instructions.

-

-

Cytotoxicity Check (Mandatory):

-

Add MTT solution (0.5 mg/mL) to the original cell plate. Incubate 2-4 hours.

-

Dissolve formazan crystals in DMSO. Measure at 570 nm .

-

Validation Rule: Data is only valid for concentrations where cell viability > 80%.

-

Data Analysis & Expected Results

Data Presentation Table

Summarize your findings using the following structure:

| Parameter | Assay Type | Expected Range (Fenoprofen) | Validation Criteria |

| COX-1 IC50 | Enzymatic | 10 – 20 µM | Positive Control (Indomethacin) IC50 < 1 µM |

| COX-2 IC50 | Enzymatic | 50 – 80 µM | COX-2/COX-1 Ratio > 1 (Non-selective) |

| NO Inhibition | Cellular (RAW 264.[7]7) | IC50 ~ 50 µM | Dose-dependent reduction; Viability > 80% |

| PGE2 Inhibition | Cellular (RAW 264.7) | IC50 ~ 10-30 µM | Higher potency than NO inhibition expected |

Statistical Analysis

-

IC50 Calculation: Use non-linear regression (4-parameter logistic curve) in GraphPad Prism or SigmaPlot.

-

Equation:

-

-

Significance: One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the LPS-only control.

Troubleshooting & Optimization

-

Solubility: Fenoprofen Calcium is sparingly soluble in water. Always dissolve in DMSO first. If precipitation occurs in media, sonicate briefly or warm to 37°C.

-

Serum Interference: High FBS concentrations can bind NSAIDs, shifting the IC50. If sensitivity is low, reduce FBS to 2-5% during the drug treatment phase.

-

NO Signal Low: Ensure LPS is fresh. RAW 264.7 cells lose sensitivity after high passage numbers (>20 passages). Use low-passage cells.

References

-

Mechanism of Fenoprofen: Fenoprofen Calcium: Mechanism of Action and Clinical Pharmacology. PubChem.[1] Available at: [Link]

-

COX Selectivity Protocols: Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs.[2] National Institutes of Health (NIH). Available at: [Link]

-

RAW 264.7 Assay Guidelines: Guidelines for anti-inflammatory assays in RAW 264.7 cells. ResearchGate.[14] Available at: [Link]

-

Nitric Oxide Inhibition: Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells. PMC. Available at: [Link]

Sources

- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 8. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijcrt.org [ijcrt.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fenoprofen Sodium in Ex Vivo Organ Bath Experiments

Introduction: Unveiling Vascular and Smooth Muscle Dynamics with Fenoprofen Sodium

Fenoprofen, a propionic acid derivative, is a well-established non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic effects are rooted in its reversible inhibition of cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes.[2][3][4] This inhibition curtails the conversion of arachidonic acid into prostaglandins, which are key lipid mediators in inflammation, pain, and the regulation of smooth muscle tone.[5][6][7]

The ex vivo organ bath is a cornerstone technique in pharmacology, providing a robust and controlled environment to study the physiological and pharmacological responses of isolated tissues.[8][9][10][11] By maintaining the structural and functional integrity of tissues like vascular rings, airway segments, or gastrointestinal smooth muscle, this method allows for the precise measurement of contractile and relaxant responses to pharmacological agents, bridging the gap between molecular assays and in vivo studies.[9][11][12]

This guide provides in-depth protocols and technical insights for utilizing fenoprofen sodium in ex vivo organ bath experiments. It is designed for researchers seeking to elucidate the effects of COX inhibition on vascular and airway smooth muscle function, offering a framework for quantifying fenoprofen's pharmacological activity and understanding its mechanism of action in a physiologically relevant context.

Core Principle: The Mechanism of Fenoprofen Action

Fenoprofen exerts its effects by entering the cyclooxygenase active site, a channel that leads from the cell's membrane-binding domain.[13] By blocking this channel, it prevents arachidonic acid from binding and being converted into prostaglandin precursors like prostaglandin G2 (PGG2) and H2 (PGH2).[5] This reduction in prostaglandin synthesis, particularly prostaglandins like PGE2 which are potent modulators of smooth muscle contraction, forms the basis of the observable effects in an organ bath experiment.[1][6][14] For example, inhibiting the production of vasoconstrictor prostaglandins can lead to a measurable reduction in the contractile response of an isolated aortic ring to an agonist.

Caption: General experimental workflow for organ bath studies.

Data Analysis and Interpretation

4.1. Calculating the IC₅₀ (Half Maximal Inhibitory Concentration):

The IC₅₀ represents the concentration of fenoprofen required to inhibit the agonist-induced contraction by 50%.

-

Normalization: Express the contractile response at each fenoprofen concentration as a percentage of the initial, pre-fenoprofen contraction.

-

Plotting: Plot the percent inhibition (Y-axis) against the logarithm of the fenoprofen concentration (X-axis).

-

Curve Fitting: Fit the data to a non-linear regression model (sigmoidal dose-response curve). [13]4. Determination: The IC₅₀ is the concentration of fenoprofen that corresponds to 50% inhibition on the fitted curve. [4][13]Various software packages (e.g., GraphPad Prism) and online calculators can perform this analysis. [8][15] 4.2. Schild Regression for Competitive Antagonism:

If fenoprofen acts as a competitive antagonist to a prostaglandin receptor (less likely, as it's a COX inhibitor, but this analysis is key for receptor-level antagonists), Schild analysis can be used. This involves generating agonist concentration-response curves in the presence of several different concentrations of the antagonist.

-

Dose Ratio (DR): Calculate the ratio of the agonist EC₅₀ in the presence of fenoprofen to the agonist EC₅₀ in its absence.

-

Schild Plot: Plot log(DR-1) on the Y-axis against the log of the molar concentration of fenoprofen on the X-axis. [16][17]3. Interpretation: For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept provides the pA₂, a measure of the antagonist's affinity for the receptor. [18][19][20]

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale & Justification |

| Tissue Type | Rat Thoracic Aorta, Guinea Pig Trachea | Robust, well-characterized tissues for studying vascular and airway smooth muscle reactivity. [21][22] |

| Resting Tension | 1.5 - 2.0 g (Aorta), 1.0 g (Trachea) | Optimal preload is required to elicit maximal contractile responses from the tissue. |

| Equilibration Time | 60 - 90 minutes | Allows tissue to recover from dissection trauma and reach a stable baseline. |

| Agonist (Aorta) | Phenylephrine (PE) | A selective α₁-adrenergic agonist that reliably induces vascular smooth muscle contraction. |

| Agonist (Trachea) | Acetylcholine (ACh) | A cholinergic agonist that stimulates muscarinic receptors to induce bronchoconstriction. [22] |

| Fenoprofen Concentration | 10⁻⁸ M to 10⁻⁴ M | This range is typical for NSAIDs in organ bath studies and should encompass the IC₅₀ value. |

| Fenoprofen Incubation | 30 minutes | Sufficient time for the drug to diffuse into the tissue and inhibit COX enzymes before challenging with an agonist. |

References

-

MIMS Philippines. (n.d.). Fenoprofen: Uses, Dosage, Side Effects and More. MIMS. Retrieved from [Link]

-

THE EFFECT OF NSAIDS ON VASOMODULATION IN THE AORTA. (2025). INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE, 05(05), 2492-2501. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2012). Fenoprofen. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

-

Rhodes, K. J., & He, J. (1991). Inhibition of cholinergic neurotransmission in human airways by beta 2-adrenoceptors. American journal of respiratory cell and molecular biology, 4(1), 40-5. Retrieved from [Link]

-

Pharmacology of Fenoprofen Calcium (Nalfon) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 28). YouTube. Retrieved from [Link]

-

REPROCELL. (2025, November 6). The Enduring Value of Organ Baths in Modern Drug Discovery. Retrieved from [Link]

-

Belz, G. G., & Breithaupt-Grögler, K. (2003). Angiotensin II dose-effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology. British Journal of Clinical Pharmacology, 56(1), 1-11. Retrieved from [Link]

-

Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1977). Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases. Drugs, 13(4), 241-65. Retrieved from [Link]

-

How do I stop variation in tension from washes in an organ bath?. (2016, August 26). ResearchGate. Retrieved from [Link]

-

How can I calculate ic50 value?. (2014, May 9). ResearchGate. Retrieved from [Link]

-

REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

-

Gonzalez-Cobos, J. C., & Trebak, M. (2011). Nonsteroidal anti-inflammatory drugs inhibit vascular smooth muscle cell proliferation by enabling the Ca2+-dependent inactivation of calcium release-activated calcium/orai channels normally prevented by mitochondria. The Journal of biological chemistry, 286(18), 16186-96. Retrieved from [Link]

-

Lanchote, V. L., Cristófani, J., Barissa, G. R., Donadi, E. A., & dos Reis, M. L. (2007). Stereoselective disposition of fenoprofen in plasma and synovial fluid of patients with rheumatoid arthritis. Chirality, 19(6), 460-5. Retrieved from [Link]

-

HBIO Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe. Retrieved from [Link]

-

Calculating an IC50 value and its Margin of Error. (2020, November 15). YouTube. Retrieved from [Link]

-

Crittenden, N. J., & Saleh, S. N. (2005). Investigation of the pronounced synergism between prostaglandin E2 and other constrictor agents on rat femoral artery. British journal of pharmacology, 146(8), 1109-18. Retrieved from [Link]

-

Schupp, M., & Schupp, N. (2021). Not all (N)SAID and done: Effects of nonsteroidal anti-inflammatory drugs and paracetamol intake on platelets. Journal of thrombosis and haemostasis : JTH, 19(11), 2665-2677. Retrieved from [Link]

-

Schild plot analyses derived from Fig. 4 data and based on the agonist... (n.d.). ResearchGate. Retrieved from [Link]

-

Strittmatter, F., Gratzke, C., & Stief, C. G. (2016). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. World journal of urology, 34(1), 1-7. Retrieved from [Link]

-

Sikarwar, M. S., & Gupta, J. (2024). Formulation Development and Optimization of Fenoprofen Floating Tablet Using QbD Approach. International Journal of Pharmaceutical Investigation, 14(1), 77-85. Retrieved from [Link]

-

Shah, J., & Prajapati, B. (2019). Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects. Biomedical chromatography : BMC, 33(12), e4708. Retrieved from [Link]

-

Wikipedia. (n.d.). Schild equation. Retrieved from [Link]

-

Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Krebs-Henseleit Buffer. Retrieved from [Link]

-

Boster Biological Technology. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

McGiff, J. C., Malik, K. U., & Terragno, N. A. (1976). Prostaglandins as determinants of vascular reactivity. Federation proceedings, 35(12), 2382-7. Retrieved from [Link]

-

Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. (2015, January 19). ResearchGate. Retrieved from [Link]

-

REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. Retrieved from [Link]

-

Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2025, November 18). LinkedIn. Retrieved from [Link]

-

Bio/Data Corporation. (2024, September 10). Arachidonic Acid and Platelet Function Testing Explained. Retrieved from [Link]

-

scireq. (n.d.). ex vivo studies in pharmacology & physiology research. Retrieved from [Link]

-

Sugimoto, Y., & Narumiya, S. (2014). Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors. Biochimica et biophysica acta, 1841(4), 575-81. Retrieved from [Link]

-

Khanna, S., Biswas, S., Roy, S., Bannon, B., & Sen, C. K. (2007). Sequential induction of pro- and anti-inflammatory prostaglandins and peroxisome proliferators activated receptor-gamma during normal wound healing: A time course study. Wound repair and regeneration : official publication of the Wound Healing Society [and] the European Tissue Repair Society, 15(3), 375-81. Retrieved from [Link]

-

Watts, S. W., & Thompson, J. M. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of visualized experiments : JoVE, (95), 52324. Retrieved from [Link]

-

Krasteva-Christ, G., & Wess, J. (2011). Cholinergic chemosensory cells in the trachea regulate breathing. Proceedings of the National Academy of Sciences of the United States of America, 108(23), 9637-42. Retrieved from [Link]

-

Fetal Fibroblast-Mediated Collagen Gel Contraction Is Differentially Regulated by Prostaglandin E2. (2011). Journal of Surgical Research, 170(1), 121-128. Retrieved from [Link]

-

Raffestin, B., & Cerrina, J. (1987). Effects of ketotifen on in vitro bronchoconstriction. The European respiratory journal, 1(1), 2-6. Retrieved from [Link]

-

O'Donnell, S. R., & Zhang, Y. (1991). Loop diuretics inhibit cholinergic and noncholinergic nerves in guinea pig airways. The American review of respiratory disease, 143(6), 1340-4. Retrieved from [Link]

Sources

- 1. Reduction of prostaglandin E2 concentrations in synovial fluid of patients suffering from rheumatoid arthritis following tiaprofenic acid or indomethacin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpionline.org [jpionline.org]

- 3. emka.scireq.com [emka.scireq.com]

- 4. researchgate.net [researchgate.net]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

- 6. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequential induction of pro- and anti-inflammatory prostaglandins and peroxisome proliferators activated receptor-gamma during normal wound healing: A time course study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50 Calculator | AAT Bioquest [aatbio.com]

- 9. Arachidonic acid-induced human platelet aggregation independent of cyclooxygenase and lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Not all (N)SAID and done: Effects of nonsteroidal anti‐inflammatory drugs and paracetamol intake on platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. Paradoxical facilitation of acetylcholine release from parasympathetic nerves innervating guinea-pig trachea by isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 19. researchgate.net [researchgate.net]

- 20. Schild equation - Wikipedia [en.wikipedia.org]

- 21. reprocell.com [reprocell.com]

- 22. Inhibition of cholinergic neurotransmission in human airways by beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Fenoprofen Sodium Solubility Enhancement: A Technical Support Guide

Welcome to the technical support center for improving the aqueous solubility of fenoprofen. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited solubility of this BCS Class II non-steroidal anti-inflammatory drug (NSAID). Here, we will explore the underlying principles of fenoprofen's solubility and provide practical, field-proven troubleshooting guides and detailed protocols to overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my fenoprofen sodium not dissolving in aqueous buffer?

Fenoprofen is a weak acid with a pKa of approximately 4.5.[1] Its aqueous solubility is highly dependent on the pH of the medium. Below its pKa, the un-ionized, less soluble form of the molecule predominates. Fenoprofen calcium has been described as practically insoluble in pH 1.2 buffer and distilled water, and only partially or sparingly soluble in buffers at pH 6.8 and 7.2.[2][3][4] For instance, in a PBS buffer at pH 7.2 (with 1:8 DMSO), the solubility is only about 0.11 mg/mL.[2]

Q2: What is the fundamental principle governing fenoprofen's solubility in relation to pH?